molecular formula C19H18N4O2S B257119 3-(4-Methoxybenzyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Methoxybenzyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257119
M. Wt: 366.4 g/mol
InChI Key: MJNVUGSZQBHSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxybenzyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of triazolothiadiazoles and has shown promising results in various studies related to medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Methoxybenzyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-Methoxybenzyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a selective and potent anticancer agent. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research related to 3-(4-Methoxybenzyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is in developing more efficient and scalable synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Finally, research is needed to explore the potential of this compound as a diagnostic tool in imaging studies.

Synthesis Methods

The synthesis of 3-(4-Methoxybenzyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzyl hydrazine with ethyl 2-(2-methylphenoxy)acetate in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole to yield the final product.

Scientific Research Applications

3-(4-Methoxybenzyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. One of the major applications is in drug development, where this compound has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Additionally, this compound has also been studied for its potential as a diagnostic tool in imaging studies.

properties

Product Name

3-(4-Methoxybenzyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O2S/c1-13-5-3-4-6-16(13)25-12-18-22-23-17(20-21-19(23)26-18)11-14-7-9-15(24-2)10-8-14/h3-10H,11-12H2,1-2H3

InChI Key

MJNVUGSZQBHSQF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)OC

Origin of Product

United States

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